molecular formula C34H47NO4 B1668370 Celivarone CAS No. 401925-43-7

Celivarone

Cat. No. B1668370
CAS RN: 401925-43-7
M. Wt: 533.7 g/mol
InChI Key: ZCENNVQCOZQSGH-UHFFFAOYSA-N
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Description

Celivarone is a non-iodinated benzofuran derivative that has been investigated for its potential use in antiarrhythmic therapy. It is structurally related to amiodarone and dronedarone, which are well-known antiarrhythmic agents. This compound has been studied for its ability to manage various types of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia .

Scientific Research Applications

Safety and Hazards

Celivarone was found to have an acceptable safety profile in a study investigating its efficacy and safety in preventing implantable cardioverter-defibrillator (ICD) interventions or death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of celivarone involves multiple steps, starting from the appropriate benzofuran derivative. The key steps include:

    Formation of the benzofuran core: This involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the butyl group: This is achieved through alkylation reactions.

    Attachment of the dibutylamino propyl group: This step involves the reaction of the benzofuran derivative with a dibutylamino propyl halide under basic conditions.

    Formation of the carboxylate ester: This is done by esterification of the carboxylic acid group with isopropanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of catalysts to increase reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Celivarone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

Celivarone exerts its effects through a multifactorial mechanism of action. It blocks sodium, calcium, and potassium channels, as well as beta-receptors, in a dose-dependent manner. This leads to the stabilization of cardiac cell membranes and the prevention of abnormal electrical activity in the heart. The molecular targets include various ion channels and receptors involved in cardiac excitability and conduction .

Comparison with Similar Compounds

Celivarone is similar to other antiarrhythmic agents such as amiodarone and dronedarone. it has several unique features:

Similar Compounds:

properties

IUPAC Name

propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENNVQCOZQSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960620
Record name Celivarone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401925-43-7
Record name Celivarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401925-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Celivarone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Celivarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16012
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Record name Celivarone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 401925-43-7
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Record name CELIVARONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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